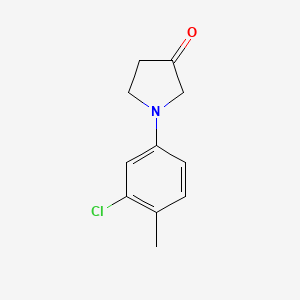

1-(3-Chloro-4-methylphenyl)pyrrolidin-3-one

Description

1-(3-Chloro-4-methylphenyl)pyrrolidin-3-one is a heterocyclic compound featuring a pyrrolidin-3-one core substituted at the 1-position with a 3-chloro-4-methylphenyl group. This structure combines the electron-withdrawing effects of the ketone with the steric and electronic contributions of the chloro-methyl-substituted aromatic ring.

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

1-(3-chloro-4-methylphenyl)pyrrolidin-3-one |

InChI |

InChI=1S/C11H12ClNO/c1-8-2-3-9(6-11(8)12)13-5-4-10(14)7-13/h2-3,6H,4-5,7H2,1H3 |

InChI Key |

GSGSHCQXIADIJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCC(=O)C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)pyrrolidin-3-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the chloro and methyl substituents. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in optimizing the synthesis.

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chloro group can be substituted with

Biological Activity

1-(3-Chloro-4-methylphenyl)pyrrolidin-3-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a chloro and a methyl group on the phenyl moiety, which influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may modulate enzyme activity or receptor interactions, leading to diverse pharmacological effects. Research indicates that it can influence pathways related to inflammation and neuroprotection, among others .

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, derivatives containing similar pyrrolidine structures have shown significant potency against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.13 to 0.255 μg/mL . This suggests that this compound may share similar antibacterial properties.

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro assays demonstrated that related compounds inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, certain derivatives exhibited IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac and celecoxib . This indicates a promising avenue for developing new anti-inflammatory agents based on this scaffold.

3. Neuroprotective Potential

Research has also suggested neuroprotective effects linked to the modulation of calcium signaling pathways. Compounds with similar structures have been shown to reduce cytotoxicity in neuronal models, potentially offering therapeutic benefits in neurodegenerative conditions . This aspect warrants further investigation into the neuroprotective capabilities of this compound.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

| Study | Findings | Biological Activity |

|---|---|---|

| Tageldin et al. (2021) | Identified COX enzyme inhibition | Anti-inflammatory |

| Mir N.A. et al. (2022) | Demonstrated antibacterial activity against MRSA | Antimicrobial |

| Burguete et al. (2014) | Explored anti-tubercular properties | Antimicrobial |

These studies collectively support the notion that compounds within this chemical class exhibit significant biological activities that could be harnessed for therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent . Research indicates that it exhibits activity against several bacterial strains, including both gram-positive and gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of 1-(3-Chloro-4-methylphenyl)pyrrolidin-3-one against Staphylococcus aureus and Chromobacterium violaceum. The results demonstrated an average zone of inhibition of 20.5 mm and 17.0 mm, respectively, indicating significant antibacterial properties, although lower than the standard drug Streptomycin .

| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (Streptomycin) (mm) |

|---|---|---|

| Staphylococcus aureus | 20.5 | 36.6 |

| Chromobacterium violaceum | 17.0 | 29.1 |

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects, particularly in models of Huntington's disease.

Case Study: Neuroprotection in Huntington's Disease Models

In vitro studies demonstrated that this compound can disrupt the binding of mutant huntingtin to calmodulin, a protein implicated in neurodegenerative processes associated with Huntington's disease. The compound showed protective effects against cytotoxicity induced by mutant huntingtin in PC12 cell models, suggesting its utility in developing therapeutic strategies for this condition .

Structure-Activity Relationship Studies

The compound serves as a scaffold for further modifications aimed at enhancing its biological activities.

Case Study: SAR Investigations

Research has focused on modifying the phenyl ring and evaluating the effects on biological activity. For instance, substituting various groups on the phenyl ring has led to compounds with differing potencies in disrupting protein-protein interactions relevant to neurodegenerative diseases. This structure-activity relationship study is crucial for optimizing lead compounds for therapeutic development .

| Modification | Observed Activity |

|---|---|

| Unsubstituted Phenyl | Inactive |

| 2-Methoxy Substitution | Retained Potency |

| 3-Chloro Substitution | Enhanced Activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidinone Derivatives

Key Differences and Implications

- Fluorine in the latter increases electronegativity, possibly affecting binding in biological targets. Diazo-acetyl and phenyl groups in introduce photolabile and steric bulk, respectively, which may limit bioavailability but enhance reactivity in synthetic applications.

Synthetic Complexity :

- Physicochemical Properties: The target compound’s predicted molecular weight (~195.66 g/mol for C₁₁H₁₀ClNO) is lower than derivatives with fused rings (e.g., : 363.77 g/mol), suggesting better solubility. The piperidine-substituted analogue () has higher basicity due to the tertiary amine, impacting its pharmacokinetics.

- Application Divergence: While pyrrolidinone derivatives in are explored as oxytocin antagonists for fertility treatments, Chlorotoluron () is a herbicide. This highlights how minor structural changes redirect applications from pharmaceuticals to agrochemicals.

Research Findings and Data Highlights

- Reactivity : Pyrrolidin-3-one derivatives with sulfonyl groups () exhibit stability under acidic conditions, making them viable intermediates. In contrast, diazo-acetyl-substituted pyrrolidin-2-one () may undergo photochemical decomposition.

- Piperidine-containing analogues () are structurally aligned with CNS drugs, though specific data are lacking.

- Synthetic Yield : Hydrogenation-based syntheses () report moderate yields (e.g., 50–70%), while coupling reactions () face challenges due to steric hindrance, yielding ≤20–30%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-methylphenyl)pyrrolidin-3-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of pyrrolidinone derivatives typically involves cyclization or condensation reactions. For example, a similar compound, (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride, was synthesized using aqueous HCl and heating to 50°C to achieve a clear solution, yielding 52.7% . To optimize yield, researchers should:

- Vary reaction time : Extended durations (e.g., 2.3 hours) may improve intermediate stability.

- Adjust temperature : Heating to 50°C can enhance solubility and reaction kinetics.

- Control acid concentration : Use stoichiometric HCl to avoid side reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles (e.g., a related pyrrolidin-2-one derivative was analyzed at 100 K with an R factor of 0.035) .

- X-ray powder diffraction (XRPD) : Validates crystallinity and phase purity via peak matching (e.g., Table 2 in lists characteristic peaks).

- NMR spectroscopy : Confirms regiochemistry and substituent positions using ¹H/¹³C shifts.

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound derivatives using SHELX software?

- Methodological Answer : SHELX programs (e.g., SHELXL, SHELXD) are robust but require careful handling of:

- Twinned data : Use the TWIN command in SHELXL to refine overlapping reflections .

- High-resolution data : Optimize weighting schemes to balance thermal parameters and electron density maps.

- Disorder modeling : For flexible substituents (e.g., methyl groups), apply PART instructions to split occupancy .

Q. How do substituent variations on the pyrrolidinone ring affect the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by:

- Modifying substituents : Compare analogs like 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea, where increased methyl groups enhance steric hindrance and alter receptor binding .

- Computational docking : Use molecular dynamics simulations to predict binding affinities to targets (e.g., oxytocin receptors ).

- In vitro assays : Test activity changes in enzyme inhibition or receptor antagonism models (e.g., oxytocin antagonist derivatives in embryo transfer therapy ).

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from:

- Purity variations : Validate compound purity via HPLC (≥95%) and elemental analysis .

- Assay conditions : Standardize protocols (e.g., pH, temperature) across labs.

- Target specificity : Use knockout models or competitive binding assays to confirm selectivity (e.g., oxytocin vs. vasopressin receptors ).

Data Analysis & Experimental Design

Q. What experimental phasing strategies are effective for pyrrolidin-3-one derivatives in crystallography?

- Methodological Answer : For novel derivatives:

- SHELXC/D/E pipeline : Use for high-throughput phasing with anomalous scattering (e.g., sulfur or halogen atoms) .

- Molecular replacement : Leverage existing pyrrolidinone frameworks (e.g., PDB entries) as search models.

Q. How can enantiomeric purity be ensured during synthesis of chiral pyrrolidin-3-one derivatives?

- Methodological Answer :

- Chiral chromatography : Use columns like Chiralpak IA/IB for resolution.

- Circular dichroism (CD) : Validate optical activity post-synthesis.

- Asymmetric catalysis : Employ chiral catalysts (e.g., (S)-5-(Trityloxymethyl)-2-pyrrolidinone derivatives as intermediates ).

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.